molecular formula C12H4Cl4O B3065932 1,4,6,7-Tetrachlorodibenzofuran CAS No. 66794-59-0

1,4,6,7-Tetrachlorodibenzofuran

Cat. No. B3065932
CAS RN: 66794-59-0
M. Wt: 306 g/mol
InChI Key: RBFNYMHNIOKXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,6,7-Tetrachlorodibenzofuran (TCDF) is a member of the Chlorinated dibenzofurans (CDFs) family, which contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects .


Synthesis Analysis

TCDF is not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds . Theoretical insights into the reaction mechanisms between TCDF and the methylidyne radical have been systematically investigated .


Molecular Structure Analysis

The molecular formula of TCDF is C12H4Cl4O . The InChI identifier is InChI=1S/C12H4Cl4O/c13-6-3-4-8 (15)12-9 (6)5-1-2-7 (14)10 (16)11 (5)17-12/h1-4H .


Physical And Chemical Properties Analysis

The molecular weight of TCDF is 306.0 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 5.6 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Metabolism and Biological Impact

1,4,6,7-Tetrachlorodibenzofuran (TCDF) has been studied for its metabolism and impact on biological systems. Research has investigated the metabolism of closely related compounds, such as 2,3,7,8-tetrachlorodibenzofuran, in rats. The major biliary metabolites identified include 4-hydroxy-2,3,7,8-tetrachloro- and 3-hydroxy-2,7,8-trichlorodibenzofuran, along with other metabolites and unmetabolized TCDF (Burka, McGown, & Tomer, 1990).

Environmental and Health Effects

Studies on the environmental and health effects of TCDF-like compounds include assessing their teratogenicity (ability to disturb the development of an embryo or fetus) in mice. For example, 2,3,7,8-tetrachlorodibenzofuran resulted in dose-related increases in defects like cleft palates and hydronephrotic kidneys in offspring (Weber, Lamb, Harris, & Moore, 1984).

Mechanism of Action

Research into the mechanism of action of TCDF and related compounds includes examining their antagonistic properties on receptor-mediated enzyme induction activities. For instance, certain TCDF isomers have been identified as antagonists to 2,3,7,8-tetrachlorodibenzo-p-dioxin, impacting the induction of certain enzymes (Keys, Piskorska-Pliszczynska, & Safe, 1986).

Bioaccumulation and Ecotoxicology

Studies on the bioaccumulation and ecotoxicology of TCDF-related compounds are significant. For example, the long-term fate and bioavailability of 2,3,7,8-tetrachlorodibenzofuran in aquatic environments have been explored, indicating its redistribution to sediments and bioavailability to aquatic organisms (Currie, Fairchild, Holoka, & Muir, 2000).

Pharmacokinetics

The pharmacokinetics of TCDF and similar compounds have been modeled in various species, including rats, mice, and monkeys, to understand their distribution and elimination in the body. This research helps to predict the persistence and potential toxicity of these compounds in different organisms (King, Dedrick, Collins, Matthews, & Birnbaum, 1983).

properties

IUPAC Name

1,4,6,7-tetrachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-6-3-4-8(15)12-9(6)5-1-2-7(14)10(16)11(5)17-12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFNYMHNIOKXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=C(C=CC(=C3O2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216914
Record name 1,4,6,7-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,6,7-Tetrachlorodibenzofuran

CAS RN

66794-59-0
Record name 1,4,6,7-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066794590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,6,7-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,6,7-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8124Q0PWA0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,6,7-Tetrachlorodibenzofuran
Reactant of Route 2
1,4,6,7-Tetrachlorodibenzofuran
Reactant of Route 3
1,4,6,7-Tetrachlorodibenzofuran
Reactant of Route 4
1,4,6,7-Tetrachlorodibenzofuran
Reactant of Route 5
1,4,6,7-Tetrachlorodibenzofuran
Reactant of Route 6
1,4,6,7-Tetrachlorodibenzofuran

Citations

For This Compound
1
Citations
TN Brown - 2012 - library-archives.canada.ca
In this thesis, topics in chemical hazard and risk assessment are explored through the use of multimedia mass balance models and high-throughput chemical property …
Number of citations: 1 library-archives.canada.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.